

# LC-MS/MS for Gefitinib Impurity 13 quantification

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## Compound of Interest

Compound Name: Gefitinib Impurity 13

CAS No.: 1502829-45-9

Cat. No.: B1427759

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An Application Note and Protocol for the Sensitive and Specific Quantification of **Gefitinib Impurity 13** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

## Introduction

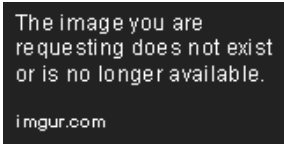
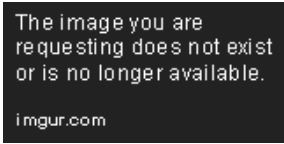
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, pivotal in the treatment of non-small cell lung cancer (NSCLC) for patients with specific EGFR mutations.[1][2] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug manufacturing and development, directly impacting the safety and efficacy of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that impurities present above a certain threshold (typically >0.10%) must be identified, quantified, and controlled using validated analytical methods.[4]

**Gefitinib Impurity 13**, identified as N-(4-Fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, is a process-related impurity that lacks the chloro-substituent present on the N-phenyl ring of the parent Gefitinib molecule.[5][6] Its structural similarity to Gefitinib necessitates a highly selective analytical method for accurate quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification in complex matrices due to its unparalleled sensitivity and selectivity.[7][8] The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for the precise measurement of a specific precursor-to-product ion transition, effectively eliminating background interference and enabling quantification at levels far below those required by regulatory authorities.[7]

This application note provides a comprehensive, field-proven protocol for the quantification of **Gefitinib Impurity 13** in Gefitinib drug substance. The methodology is designed for robustness and is supported by a detailed validation protocol aligned with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose in a regulated environment.[9][10]

### Analyte Structures

Compound	Structure	Chemical Formula	Molecular Weight (g/mol)
Gefitinib		C <sub>22</sub> H <sub>24</sub> ClFN <sub>4</sub> O <sub>3</sub>	446.90
Impurity 13		C <sub>22</sub> H <sub>25</sub> FN <sub>4</sub> O <sub>3</sub>	412.47

## Experimental Protocol

### Materials and Reagents

- Gefitinib API Lot (for testing)
- Gefitinib Reference Standard (USP or equivalent)
- **Gefitinib Impurity 13** Reference Standard[5]
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)

- Formic Acid (LC-MS Grade, >99%)
- Ultrapure Water (18.2 MΩ·cm)
- Dimethyl Sulfoxide (DMSO, ACS Grade)

## Instrumentation

The method was developed on a system combining a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) unit with a triple quadrupole mass spectrometer.

- Liquid Chromatography: Waters ACQUITY UPLC H-Class or equivalent
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent, equipped with an electrospray ionization (ESI) source[11]

## Standard and Sample Preparation

Causality: The choice of diluent is critical. A mixture of acetonitrile and water with a small amount of acid is used to ensure analyte solubility and compatibility with the reversed-phase mobile phase. A high-concentration stock solution is first prepared in DMSO due to the excellent solubility of Gefitinib and its impurities in this solvent, which is then diluted in the LC-compatible diluent.

- Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
- Primary Stock Solutions (1 mg/mL):
  - Accurately weigh approximately 10 mg of Gefitinib and Impurity 13 reference standards into separate 10 mL volumetric flasks.
  - Dissolve in a minimal amount of DMSO (<200 µL) and dilute to volume with Diluent.
- Intermediate and Calibration Curve (CC) Standards:
  - Perform serial dilutions of the Impurity 13 primary stock solution with the Diluent to prepare a series of Calibration Curve (CC) standards. The suggested range is 0.1 ng/mL

to 100 ng/mL to cover a wide quantification range.

- Quality Control (QC) Samples:
  - Prepare QC samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution to ensure unbiased validation.
- Test Sample Preparation (Gefitinib API):
  - Accurately weigh approximately 25 mg of the Gefitinib API into a 25 mL volumetric flask.
  - Dissolve and dilute to volume with Diluent to achieve a final concentration of 1.0 mg/mL. This represents the test concentration.
  - Further dilute this solution if necessary to bring the expected impurity concentration into the calibration range. For an impurity at the 0.1% level (1000 ppm), the concentration in this solution would be 1000 ng/mL. A 100-fold dilution would yield 10 ng/mL, which is a suitable level for this method.

## LC-MS/MS Method Parameters

Causality: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like Gefitinib.[11] A gradient elution is employed to ensure sharp peak shapes and efficient separation of the slightly more polar Impurity 13 from the highly concentrated Gefitinib main peak.[12] The mobile phase is acidified with formic acid to promote protonation of the analytes, which is essential for efficient positive ion ESI. The MRM transitions are selected for their specificity and intensity to provide the best quantitative performance.

Table 1: Chromatographic Conditions

Parameter	Setting
Column	Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[11]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	0-0.5 min (20% B), 0.5-3.0 min (20-80% B), 3.0-3.5 min (80% B), 3.5-3.6 min (80-20% B), 3.6-5.0 min (20% B)
Column Temperature	40 °C
Injection Volume	5 µL

| Run Time | 5.0 minutes |

Table 2: Mass Spectrometry Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Desolvation Gas Flow	800 L/Hr
Cone Gas Flow	50 L/Hr
Collision Gas	Argon

| Data Acquisition | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Compound-Specific Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Gefitinib	447.1	128.1	35	40
Impurity 13	413.2	128.1	35	38

| Internal Standard (Optional) | e.g., Gefitinib-d6 | Dependent on IS | Optimize | Optimize |

## Method Validation Protocol

To ensure the method is fit for its purpose, a validation study must be conducted according to ICH Q2(R2) guidelines.<sup>[9][10]</sup> The protocol must be a self-validating system, demonstrating reliability.

### Specificity

The method's ability to differentiate and quantify the analyte in the presence of other components.

- Protocol:
  - Inject the diluent (blank) to check for interfering peaks at the retention time of Impurity 13.
  - Inject a high-concentration solution of Gefitinib standard to confirm it does not produce a signal in the MRM channel for Impurity 13.
  - Inject a standard of Impurity 13 to determine its retention time.
  - Inject a test sample of Gefitinib API spiked with a known amount of Impurity 13 to demonstrate resolution and accurate quantification.

### Linearity and Range

The ability to elicit results directly proportional to the analyte concentration over a defined range.

- Protocol:

- Prepare a calibration curve with at least six non-zero concentration points (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL).
- Analyze each point in triplicate.
- Plot the peak area response versus concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient ( $r^2$ ) should be  $\geq 0.99$ .[\[13\]](#)

## Accuracy

The closeness of the measured value to the true value.

- Protocol:
  - Analyze QC samples at three levels (LQC, MQC, HQC) against a freshly prepared calibration curve.
  - Perform the analysis on three separate occasions ( $n=3$  replicates per level, per run).
- Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value for impurities.

## Precision

The degree of agreement among individual test results.

- Protocol:
  - Repeatability (Intra-assay): Analyze six replicate preparations of a spiked API sample at a target concentration (e.g., 0.15% of the API).
  - Intermediate Precision (Inter-assay): Have a different analyst repeat the analysis on a different day using different equipment if possible.
- Acceptance Criteria: The relative standard deviation (%RSD) should be  $\leq 15\%$ .

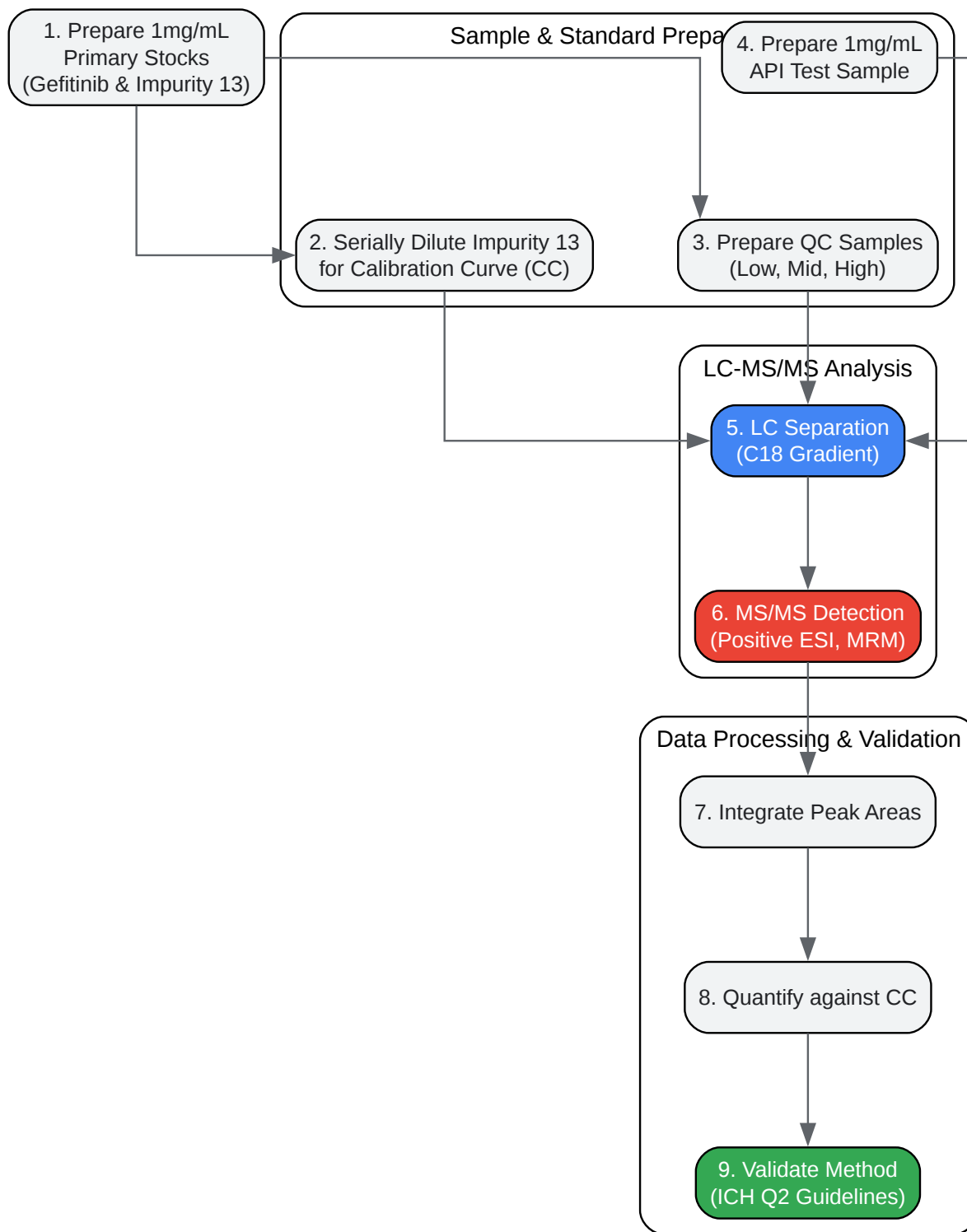
## Limit of Quantitation (LOQ)

The lowest concentration of analyte that can be determined with acceptable precision and accuracy.

- Protocol:
  - Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10.
  - Alternatively, establish the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision ( $\leq 20\%$  RSD).
- Importance: A sufficiently low LOQ is crucial to control the impurity at required levels (e.g., below the 0.10% reporting threshold).

## Visualizations and Workflows

### Experimental Workflow Diagram



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Caption: Decision logic for validating the analytical method.

## Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of **Gefitinib Impurity 13**. The combination of UPLC separation with triple quadrupole mass spectrometry in MRM mode ensures reliable detection and quantification at levels significantly below the standard reporting thresholds required by pharmaceutical regulatory agencies. The comprehensive validation protocol, grounded in ICH guidelines, establishes the trustworthiness and suitability of the method for use in quality control and drug development environments. This approach ensures the purity and safety of Gefitinib API, contributing to the overall quality of the final medicinal product.

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